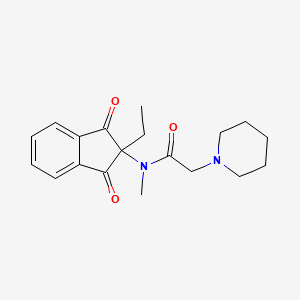
2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- is a complex organic compound characterized by its unique structure and properties. This compound belongs to the class of imidazolidinedithiones, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethane with thiourea and formaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the dithione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazolidinedithiones.
Scientific Research Applications
2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The dithione group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Imidazolidinedione, 1-methyl-
- 2,4-Imidazolidinedione, 5,5-dimethyl-
Comparison
Compared to similar compounds, 2,4-Imidazolidinedithione, 3-(diphenylmethyl)-5,5-diphenyl- is unique due to its specific substitution pattern and the presence of the dithione group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
61079-12-7 |
|---|---|
Molecular Formula |
C28H22N2S2 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
3-benzhydryl-5,5-diphenylimidazolidine-2,4-dithione |
InChI |
InChI=1S/C28H22N2S2/c31-26-28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)29-27(32)30(26)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25H,(H,29,32) |
InChI Key |
WAMROCZZFBKPOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=S)C(NC3=S)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


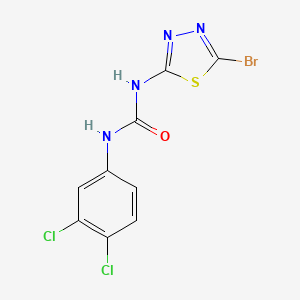
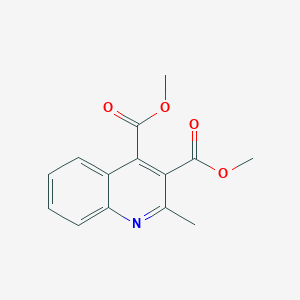

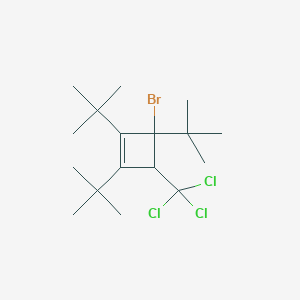
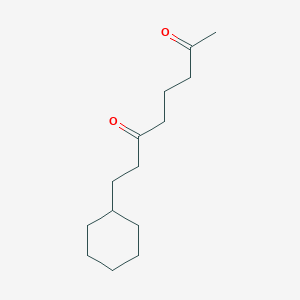

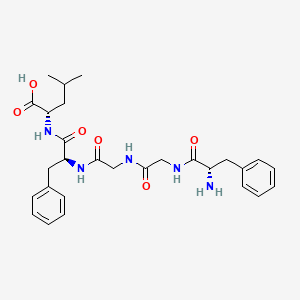
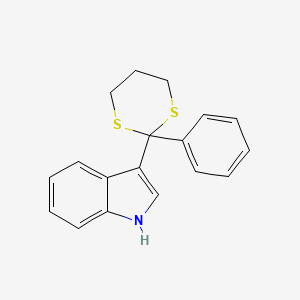
![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)
![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)
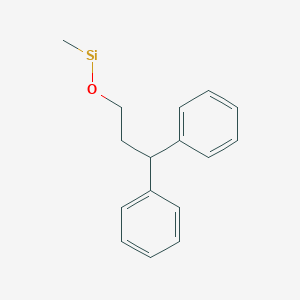
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)
![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
